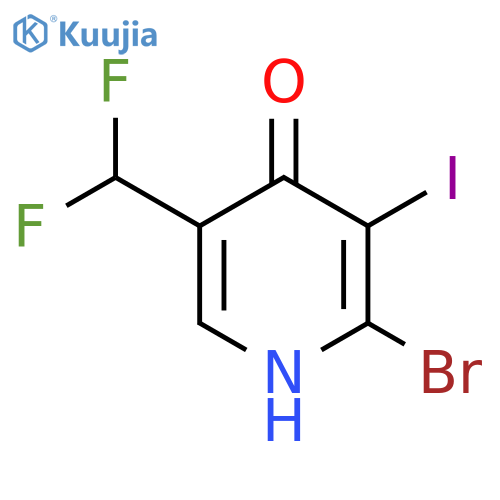Cas no 1807000-07-2 (2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine)

1807000-07-2 structure
商品名:2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine
CAS番号:1807000-07-2
MF:C6H3BrF2INO
メガワット:349.899399995804
CID:4915466
2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine
-
- インチ: 1S/C6H3BrF2INO/c7-5-3(10)4(12)2(1-11-5)6(8)9/h1,6H,(H,11,12)
- InChIKey: ICGNZSUEINWIFE-UHFFFAOYSA-N
- ほほえんだ: IC1=C(NC=C(C(F)F)C1=O)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 287
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.1
2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006729-500mg |
2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine |
1807000-07-2 | 97% | 500mg |
$950.60 | 2022-03-31 | |
| Alichem | A024006729-1g |
2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine |
1807000-07-2 | 97% | 1g |
$1,713.60 | 2022-03-31 |
2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
1807000-07-2 (2-Bromo-5-(difluoromethyl)-4-hydroxy-3-iodopyridine) 関連製品
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 624-75-9(Iodoacetonitrile)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
